1,4-Dibromo-3-methoxynaphthalen-2-ol
Overview
Description
1,4-Dibromo-3-methoxynaphthalen-2-ol is a synthetic compound belonging to the family of naphthalenols. It is characterized by its molecular formula C11H8Br2O2 and a molecular weight of 331.99 g/mol . This compound has been widely studied for its biological activity and potential therapeutic applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,4-Dibromo-3-methoxynaphthalen-2-ol typically involves the bromination of 3-methoxynaphthalen-2-ol. The reaction is carried out under controlled conditions using bromine as the brominating agent. The reaction is usually performed in an organic solvent such as chloroform or dichloromethane at a temperature range of 0-25°C. The reaction yields this compound as a solid product .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity of the product. The final product is purified through recrystallization or chromatography techniques .
Chemical Reactions Analysis
Types of Reactions
1,4-Dibromo-3-methoxynaphthalen-2-ol undergoes several types of chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted with other functional groups using appropriate reagents.
Oxidation Reactions: The methoxy group can be oxidized to form corresponding quinones.
Reduction Reactions: The compound can be reduced to form dihydro derivatives.
Common Reagents and Conditions
Substitution: Reagents such as sodium methoxide or potassium tert-butoxide in anhydrous conditions.
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic or basic conditions.
Reduction: Reagents such as lithium aluminum hydride or sodium borohydride in anhydrous solvents.
Major Products
Substitution: Formation of derivatives with different functional groups.
Oxidation: Formation of naphthoquinones.
Reduction: Formation of dihydro derivatives.
Scientific Research Applications
1,4-Dibromo-3-methoxynaphthalen-2-ol has several scientific research applications, including:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic applications in treating various diseases.
Industry: Used in the production of dyes, pigments, and other industrial chemicals
Mechanism of Action
The mechanism of action of 1,4-Dibromo-3-methoxynaphthalen-2-ol involves its interaction with specific molecular targets and pathways. The compound can interact with cellular proteins and enzymes, leading to the modulation of various biochemical pathways. The exact molecular targets and pathways involved depend on the specific biological activity being studied .
Comparison with Similar Compounds
Similar Compounds
- 1,4-Dibromo-2-naphthol
- 3-Methoxy-2-naphthol
- 1,4-Dibromo-3-methyl-2-naphthol
Uniqueness
1,4-Dibromo-3-methoxynaphthalen-2-ol is unique due to the presence of both bromine and methoxy functional groups on the naphthalene ring. This combination of functional groups imparts distinct chemical and biological properties to the compound, making it valuable for various scientific research applications .
Properties
IUPAC Name |
1,4-dibromo-3-methoxynaphthalen-2-ol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H8Br2O2/c1-15-11-9(13)7-5-3-2-4-6(7)8(12)10(11)14/h2-5,14H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JSEYBJXZSRIZSK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C2=CC=CC=C2C(=C1O)Br)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H8Br2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001296602 | |
Record name | 2-Naphthalenol, 1,4-dibromo-3-methoxy- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID001296602 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
331.99 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1335113-07-9 | |
Record name | 2-Naphthalenol, 1,4-dibromo-3-methoxy- | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1335113-07-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-Naphthalenol, 1,4-dibromo-3-methoxy- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID001296602 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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